6-Fluoro-2-methylisoindolin-1-one
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Overview
Description
6-Fluoro-2-methylisoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family. This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 2nd position on the isoindolinone ring. Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-methylisoindolin-1-one can be achieved through various synthetic routes. One common method involves the multicomponent reaction of methyl 2-formylbenzoate with appropriate reagents under acidic conditions. This process typically involves the formation of an intermediate, which undergoes intramolecular amidation to yield the desired isoindolinone .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes. One such method involves the use of Ugi-type multicomponent reactions, which are known for their versatility and efficiency in producing complex heterocyclic compounds. These reactions are typically carried out in a one-pot procedure, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methylisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can convert it into different isoindoline derivatives.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Isoindoline-1,3-dione derivatives.
Reduction: Various isoindoline derivatives.
Substitution: Substituted isoindolinone derivatives with different functional groups.
Scientific Research Applications
6-Fluoro-2-methylisoindolin-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: This compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom at the 6th position enhances its binding affinity to certain biological targets, making it a potent compound for various applications. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2-methyl-3H-isoindol-1-one
- Isoindoline-1,3-dione derivatives
- N-substituted isoindolinones
Uniqueness
6-Fluoro-2-methylisoindolin-1-one is unique due to the presence of both a fluorine atom and a methyl group on the isoindolinone ring. This unique substitution pattern enhances its chemical reactivity and biological activity compared to other similar compounds. The fluorine atom, in particular, plays a crucial role in modulating its interactions with biological targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C9H8FNO |
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Molecular Weight |
165.16 g/mol |
IUPAC Name |
6-fluoro-2-methyl-3H-isoindol-1-one |
InChI |
InChI=1S/C9H8FNO/c1-11-5-6-2-3-7(10)4-8(6)9(11)12/h2-4H,5H2,1H3 |
InChI Key |
SECWIVPWPPSOAS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C1=O)C=C(C=C2)F |
Origin of Product |
United States |
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